molecular formula C8H5ClF4 B1585968 2-Trifluoromethyl-5-fluorobenzyl chloride CAS No. 832113-94-7

2-Trifluoromethyl-5-fluorobenzyl chloride

Cat. No. B1585968
CAS RN: 832113-94-7
M. Wt: 212.57 g/mol
InChI Key: IGURRQIIIXYJND-UHFFFAOYSA-N
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Description

“2-Trifluoromethyl-5-fluorobenzyl chloride” is an organic compound that belongs to the family of aryl chlorides. It has a molecular formula of C8H5ClF4 and a molecular weight of 212.572 Da .


Molecular Structure Analysis

The molecular structure of “2-Trifluoromethyl-5-fluorobenzyl chloride” can be represented by the formula C8H5ClF4 . The average mass of the molecule is 212.572 Da, and the monoisotopic mass is 212.001587 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Trifluoromethyl-5-fluorobenzyl chloride” are not detailed in the retrieved sources, alcohols generally react with strongly acidic hydrogen halides like HCl, HBr, and HI . The order of reactivity of the hydrogen halides is HI > HBr > HCl .

Scientific Research Applications

Synthesis of Fluorinated Compounds

“2-Trifluoromethyl-5-fluorobenzyl chloride” is often used in the synthesis of other fluorinated compounds . The presence of fluorine or fluorine-containing functional groups in these compounds can exhibit numerous pharmacological activities .

Drug Development

The trifluoromethyl group in “2-Trifluoromethyl-5-fluorobenzyl chloride” is a common feature in many FDA-approved drugs . This group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Organic Chemistry Research

In organic chemistry, “2-Trifluoromethyl-5-fluorobenzyl chloride” can be used to study the properties and behaviors of organo-fluorine compounds . Organo-fluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors .

Synthesis of Fluorobenzo[b]naphtho[2,3-d]thiophene

“2-Trifluoromethyl-5-fluorobenzyl chloride” reacts with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene . This reaction showcases the utility of “2-Trifluoromethyl-5-fluorobenzyl chloride” in synthesizing complex organic structures .

Material Science

In material science, “2-Trifluoromethyl-5-fluorobenzyl chloride” can be used in the development of new materials with unique properties. The presence of fluorine atoms can significantly affect the properties of the resulting materials .

Lignin Analysis

“2-Trifluoromethyl-5-fluorobenzyl chloride” can potentially be used in the structural analysis of lignin, a complex organic polymer found in the cell walls of many plants . Understanding the structure of lignin is crucial for its valorization in a wide range of applications .

Safety and Hazards

The safety data sheets of similar compounds suggest that they can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGURRQIIIXYJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374669
Record name 2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethyl-5-fluorobenzyl chloride

CAS RN

832113-94-7
Record name 2-(chloromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832113-94-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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